molecular formula C23H27N3O5 B11389903 4-butoxy-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-butoxy-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11389903
M. Wt: 425.5 g/mol
InChI Key: FJULKWXOVKWJBX-UHFFFAOYSA-N
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Description

4-butoxy-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the reaction of 4-butoxybenzoic acid with 3,4-diethoxyphenylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with 4-butoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated oxadiazole rings.

    Substitution: Substituted derivatives with various functional groups attached to the oxadiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to disrupt microbial cell membranes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
  • 4-butoxy-N-[4-(3,4-dihydroxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
  • 4-butoxy-N-[4-(3,4-dichlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Uniqueness

Compared to similar compounds, 4-butoxy-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the diethoxyphenyl group, which may confer distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

4-butoxy-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C23H27N3O5/c1-4-7-14-30-18-11-8-16(9-12-18)23(27)24-22-21(25-31-26-22)17-10-13-19(28-5-2)20(15-17)29-6-3/h8-13,15H,4-7,14H2,1-3H3,(H,24,26,27)

InChI Key

FJULKWXOVKWJBX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OCC)OCC

Origin of Product

United States

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